molecular formula C23H27N3O4S3 B12580186 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide CAS No. 606082-88-6

4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide

Cat. No.: B12580186
CAS No.: 606082-88-6
M. Wt: 505.7 g/mol
InChI Key: YYNDSMIXOBKUJC-UHFFFAOYSA-N
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Description

4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, which can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones . The piperidine ring can be introduced through a nucleophilic substitution reaction. The sulfonamide group is then added via sulfonylation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the sulfonamide .

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Properties

CAS No.

606082-88-6

Molecular Formula

C23H27N3O4S3

Molecular Weight

505.7 g/mol

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C23H27N3O4S3/c27-32(28,25-18-5-1-2-6-18)19-9-11-20(12-10-19)33(29,30)26-15-13-17(14-16-26)23-24-21-7-3-4-8-22(21)31-23/h3-4,7-12,17-18,25H,1-2,5-6,13-16H2

InChI Key

YYNDSMIXOBKUJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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